6-Amino-2-thiouracil-13C
Description
Properties
IUPAC Name |
6-amino-2-sulfanylidene-(613C)1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9)/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYYRKDBDBILSD-VQEHIDDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[13C](NC(=S)NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Procedure
-
Reagent Preparation : A sodium ethoxide solution (10 mmol) is prepared by dissolving metallic sodium in anhydrous ethanol.
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Cyclization Reaction : 13C-thiourea (10 mmol) and ethyl bromoacetate (10 mmol) are added to the sodium ethoxide solution. The mixture is refluxed for 2–3 hours under nitrogen to prevent oxidation.
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Workup and Isolation : The reaction is quenched with ice-cold water, acidified to pH 3–4 using dilute HCl, and filtered. The crude product is recrystallized from isopropanol to yield pale yellow crystals.
Characterization Data
| Parameter | Value |
|---|---|
| Yield | 68–75% |
| Melting Point | >225°C (dec.) |
| Isotopic Purity | 99% 13C (confirmed by MS) |
| 1H-NMR (DMSO-d6) | δ 6.47 (s, 2H, NH2), δ 11.55 (s, 1H, SH) |
This method’s efficiency stems from the direct incorporation of 13C at the C2 position of the pyrimidine ring, avoiding post-synthetic isotopic exchange. However, side reactions such as over-alkylation or thiourea decomposition require strict temperature control.
Kolbe Nitrile Synthesis with 13C-Potassium Cyanide
An alternative route employs 13C-potassium cyanide (13C-KCN) to introduce the isotopic label at the C6 position via a modified Kolbe nitrile reaction. This method is advantageous for studies requiring site-specific labeling.
Synthetic Procedure
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Nitrile Formation : Bromoacetic acid (10 mmol) reacts with 13C-KCN (10 mmol) in aqueous sodium carbonate at 80°C for 4 hours, yielding 2-[cyano-13C]acetic acid .
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Cyclization with Thiourea : The nitrile intermediate is heated with thiourea (10 mmol) in acetic anhydride, forming the pyrimidine ring.
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Amination : The product is treated with ammonium hydroxide to introduce the C6 amino group, followed by recrystallization from ethanol.
Characterization Data
While this method allows precise C6 labeling, the use of toxic 13C-KCN necessitates specialized handling. Scalability is limited compared to the thiourea-based approach.
Comparative Analysis of Synthetic Methods
Efficiency and Isotopic Incorporation
| Method | Isotopic Position | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| 13C-Thiourea Cyclization | C2 | 68–75 | 99 | High |
| 13C-KCN Nitrile Route | C6 | 55–62 | 98 | Moderate |
The 13C-thiourea cyclization method is preferred for industrial-scale production due to higher yields and simpler workup. In contrast, the 13C-KCN route is reserved for applications requiring C6-specific labeling, despite its lower efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-thiouracil-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfide derivatives.
Reduction: Reduction reactions can convert it into corresponding thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Applications
6-Amino-2-thiouracil-13C has been investigated for its potential as an anticancer agent. Recent studies have identified several derivatives that exhibit significant inhibitory effects on histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and are often overactive in cancer cells.
- Case Study: HDAC Inhibitors
A study synthesized new uracil and thiouracil derivatives, including this compound, which were tested against various cancer cell lines (MCF-7, HepG2, HCT-116). The most potent derivative demonstrated an IC50 value of 0.05 µg/mL against HDAC1, showing promising cytotoxic activity and the ability to induce apoptosis in cancer cells .
| Compound | HDAC1 IC50 (µg/mL) | Apoptotic Effect (%) |
|---|---|---|
| 5m | 0.05 | 37.59 |
| Trichostatin A | 0.0349 | N/A |
Antimicrobial Activity
This compound and its derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds possess significant antibacterial activity.
- Case Study: Antibacterial Testing
New compounds derived from 6-amino-2-thiouracil were tested for their antibacterial efficacy. The results showed that all tested compounds exhibited activity against both gram-positive and gram-negative bacteria, highlighting their potential as therapeutic agents in treating infections .
Thyroid Hormone Metabolism
The compound has been explored for its role in thyroid hormone metabolism, particularly its ability to inhibit deiodinase enzymes responsible for the activation and deactivation of thyroid hormones.
- Case Study: Inhibition Studies
Several derivatives of 6-amino-2-thiouracil were synthesized and tested for their inhibition of inner-ring iodothyronine deiodinase from human placenta. Notably, some compounds showed stronger inhibition than the standard deiodinase inhibitor, indicating their potential use in enhancing thyroid hormone availability .
Synthetic Applications
This compound serves as a valuable precursor in the synthesis of various chemical entities due to its reactive functional groups.
- Case Study: Synthesis of Derivatives
The compound has been utilized in synthesizing novel glycosides and other derivatives through reactions with different functional groups. For instance, reactions involving chloroacetic acid yielded significant products that can be further modified for various applications .
Photographic Emulsions
Interestingly, derivatives of 6-amino-2-thiouracil have found applications as stabilizers in photographic emulsions due to their chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 6-Amino-2-thiouracil-13C involves its interaction with specific molecular targets. In biological systems, it acts as an antithyroid agent by inhibiting the enzyme thyroid peroxidase, which is crucial for the synthesis of thyroid hormones. This inhibition reduces the production of thyroxine and triiodothyronine, leading to decreased thyroid activity . Additionally, it exhibits antimicrobial activity by interfering with the synthesis of nucleic acids in microorganisms .
Comparison with Similar Compounds
Structural and Isotopic Variations
The following table summarizes key differences between 6-Amino-2-thiouracil-13C and its analogs:
Key Observations :
- Isotopic Labeling: While this compound contains a single 13C atom, analogs like 6-Amino-5-nitrosouracil-13C2 and 6-Amino-5-nitro-2-thio-uracil-13C2,15N incorporate dual 13C labels and/or 15N, enhancing their detectability in mass spectrometry and NMR .
- Functional Groups: The presence of nitroso (-NO) or nitro (-NO₂) groups in analogs (e.g., 6-Amino-5-nitrosouracil-13C2) alters reactivity and stability compared to the parent compound. For instance, nitroso derivatives are prone to redox reactions, whereas nitro groups increase molecular weight and polarity .
Stability and Commercial Availability
- Shelf Life and Storage: Compounds like 5,6-Diamino-2-thiouracil-13C,15N have short shelf lives and are often "made to order," requiring strict temperature control during shipping . In contrast, 6-Amino-5-nitrosouracil-13C2 is shipped at room temperature, suggesting greater stability .
Biological Activity
6-Amino-2-thiouracil-13C is a carbon-13 isotopically labeled derivative of 6-amino-2-thiouracil, a compound known for its biological activity, particularly as an antithyroid agent. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological properties, and applications in scientific research.
The primary biological activity of this compound is attributed to its role as an antithyroid agent . It inhibits the enzyme thyroid peroxidase , which is essential for the synthesis of thyroid hormones such as thyroxine (T4) and triiodothyronine (T3). By inhibiting this enzyme, this compound reduces the production of these hormones, leading to decreased thyroid activity and providing therapeutic effects in conditions like hyperthyroidism.
Pharmacological Properties
The compound exhibits several pharmacological activities:
- Antimicrobial Activity : Research indicates that derivatives of thiouracil compounds, including 6-Amino-2-thiouracil, possess antibacterial and antifungal properties. These compounds have been shown to be effective against various pathogens, making them potential candidates for antimicrobial therapies .
- Anticancer Potential : Some studies suggest that thiouracil derivatives may also exhibit anticancer properties, although specific research on this compound in this context is limited .
Research Applications
Due to its stable carbon isotope labeling, this compound is widely used in various scientific fields:
- Metabolic Studies : The compound is employed in metabolic tracing studies to understand biochemical pathways involving thyroid hormones.
- Analytical Chemistry : It serves as a precursor for synthesizing labeled compounds used as analytical standards in various assays.
- Pharmacological Research : Investigations into the pharmacodynamics and pharmacokinetics of thiouracil derivatives often utilize this compound to elucidate their mechanisms and effects in biological systems .
Comparative Analysis with Similar Compounds
A comparison with other related compounds highlights the unique properties of this compound:
| Compound | Antithyroid Activity | Antimicrobial Activity | Unique Features |
|---|---|---|---|
| 6-Amino-2-thiouracil | Yes | Moderate | Non-labeled version |
| 6-Amino-1-methyl-2-thiouracil | Yes | Moderate | Methylated derivative |
| 5-Arylmethyl-enebis(1-methyl-6-amino-2-thiouracils) | Yes | Variable | Contains arylmethyl groups |
| This compound | Yes | Potential | Stable carbon isotope labeled |
Case Studies
Several studies have investigated the biological activity of thiouracil derivatives, providing insights into their therapeutic potential:
- Antimicrobial Studies : A study demonstrated that certain pyrimidine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and other pathogens. The results suggested that structural modifications could enhance their efficacy .
- Thyroid Function Studies : Research on the efficacy of thiouracil derivatives in managing hyperthyroidism showed that compounds like 6-Amino-2-thiouracil effectively reduced thyroid hormone levels in animal models, supporting their use in clinical settings .
Q & A
Basic: What are the standard synthetic protocols for preparing 6-Amino-2-thiouracil-13C?
Methodological Answer:
The synthesis typically involves refluxing isotopically labeled precursors (e.g., thiourea-13C) with sodium ethoxide in absolute ethanol. For example, describes a procedure where metallic sodium reacts with thiourea and arylidenocyano-ethyl-acetate under reflux for 2 hours, followed by neutralization with HCl to yield crystalline derivatives . Key steps include precise stoichiometric control (e.g., 0.2 mol sodium to 0.1 mol thiourea) and purification via hot filtration and alcohol washing. Ensure isotopic integrity by verifying 13C incorporation using mass spectrometry .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
1H NMR and 13C NMR are essential for confirming structure and isotopic labeling. For instance, highlights the use of 2D-NMR to resolve tautomeric forms and verify regioselectivity in thiouracil derivatives . LC-MS/MS is crucial for confirming molecular weight and isotopic purity, while IR spectroscopy identifies functional groups (e.g., NH2 stretching at ~3300 cm⁻¹ and C=S at ~1250 cm⁻¹) . Always cross-validate spectral data with computational tools (e.g., PubChem or DFT simulations) to resolve ambiguities .
Advanced: How can researchers optimize reaction yields for this compound derivatives under reflux?
Methodological Answer:
Optimization requires systematic variation of:
- Solvent polarity : DMF or acetonitrile () enhances solubility of intermediates like triphenylphosphine complexes .
- Catalyst loading : ZnCl2 or K2CO3 () improves cyclization efficiency in fused heterocycle synthesis .
- Reaction time : Extending reflux duration (e.g., 4–6 hours vs. 2 hours) may improve yields but risks decomposition. Monitor via TLC (chloroform/methanol 3:1, UV detection) as in .
- Isotopic purity : Use excess 13C-labeled reagents to minimize dilution effects. Post-synthesis, validate isotopic enrichment via 13C NMR or isotope-ratio MS .
Advanced: How should discrepancies in bioactivity data for this compound derivatives be addressed?
Methodological Answer:
Contradictions in cytotoxicity or enzyme inhibition data (e.g., cathepsin B vs. prostate cancer cells in ) may arise from:
- Assay variability : Standardize protocols (e.g., MTT assay incubation time, cell passage number) .
- Structural heterogeneity : Verify derivative purity via HPLC ( ) and control tautomeric forms (e.g., thiol vs. thione) using 1H NMR .
- Isotope effects : Compare 13C vs. 12C analogs to assess kinetic isotope effects (KIEs) on binding affinity. For example, 13C may alter hydrogen-bonding dynamics in enzyme active sites .
Basic: What safety protocols are mandatory for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Avoid inhalation of fine powders .
- First aid : For skin contact, wash immediately with water for 15 minutes and seek medical advice ( ).
- Waste disposal : Collect 13C-labeled waste separately for incineration to prevent isotopic contamination .
Advanced: How to design experiments probing the isotopic effects of 13C in 6-Amino-2-thiouracil?
Methodological Answer:
- Comparative studies : Synthesize paired 12C/13C derivatives and compare:
- Thermodynamic stability : DSC/TGA analysis of melting points and decomposition .
- Reactivity : Kinetic studies (e.g., Suzuki coupling rates) to detect KIEs .
- Computational modeling : Use DFT calculations (e.g., Gaussian) to simulate 13C-induced vibrational frequency shifts and electronic effects .
- Biological impact : Test isotopic analogs in enzyme inhibition assays () to evaluate metabolic stability differences .
Advanced: What strategies resolve conflicting NMR assignments for this compound tautomers?
Methodological Answer:
- Variable-temperature NMR : Identify tautomeric equilibria (e.g., thiol-thione) by observing peak splitting at low temperatures .
- Isotopic labeling : Use 15N or 2H labels to simplify spectra ().
- 2D-NMR : HSQC and HMBC correlations map 13C-1H coupling to distinguish between NH2 and SH groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
